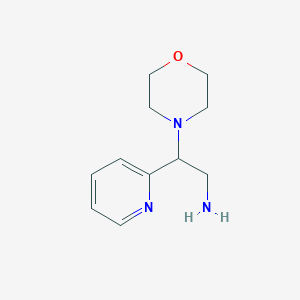

2-Morpholin-4-yl-2-pyridin-2-ylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Morpholin-4-yl-2-pyridin-2-ylethanamine is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The morpholine moiety is a common feature in molecules designed for biological activity, and its incorporation into pyridine analogs can lead to compounds with unique properties and applications .

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including bromination, dehydration, cyclization, and nucleophilic substitution reactions. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent antimicrobial, was achieved in nine steps with an overall yield of 36% . Another example is the synthesis of a novel dopamine D4 receptor antagonist, which involved the creation of chiral alkoxymethyl morpholine analogs . These synthetic pathways are crucial for the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. For example, in one compound, the morpholine ring adopts a chair conformation, and the dihedral angle between the pyrrole and pyridine rings is significant, which can influence the compound's intermolecular interactions and stability . The crystal structure of a mercury-containing complex with morpholin-4-ylpyridin-2-ylmethyleneamine ligands revealed a chair-shaped conformation, demonstrating the versatility of morpholine derivatives in coordination chemistry .

Chemical Reactions Analysis

Morpholine derivatives can participate in a range of chemical reactions, which are essential for their functionalization and application. For example, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involved rearrangement, condensation, and nucleophilic substitution reactions . These reactions are pivotal in creating compounds with desired biological activities and are a testament to the synthetic versatility of morpholine-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of morpholino and phenylsulfonyl groups into pyridine compounds can greatly affect their fluorescence properties, leading to high fluorescence quantum yields in both solution and the solid state . The photophysical properties of these compounds are of particular interest for applications in material science, such as the development of highly emissive fluorophores.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediates

2-Morpholin-4-yl-2-pyridin-2-ylethanamine serves as a significant intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the efficient synthesis of compounds with potential antimicrobial properties, such as arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis involves key steps like bromination of 3-acetylpyridine and dehydration of a diol with cyclization, demonstrating the compound's versatility in chemical synthesis (Kumar, Sadashiva, & Rangappa, 2007).

Medicinal Chemistry

In medicinal chemistry, 2-Morpholin-4-yl-2-pyridin-2-ylethanamine derivatives have shown promise. For example, derivatives like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one have been synthesized as intermediates for creating small molecule inhibitors with potential anticancer activities. This highlights the compound's role in developing novel therapeutic agents (Wang et al., 2016).

Corrosion Inhibition

2-Morpholin-4-yl-2-pyridin-2-ylethanamine derivatives have been explored for their application in corrosion inhibition. Cadmium(II) Schiff base complexes derived from this compound have been studied for their ability to inhibit corrosion on mild steel in acidic environments. The findings suggest potential applications in materials science and engineering, particularly in corrosion protection strategies (Das et al., 2017).

Coordination Chemistry

In coordination chemistry, copper(II) complexes derived from 2-Morpholin-4-yl-2-pyridin-2-ylethanamine and related ligands have been synthesized and characterized. These complexes have been studied for their structural properties and potential applications in various fields, including catalysis and materials science (Hang, Dong, & Wang, 2011).

Wirkmechanismus

2-Morpholin-4-yl-2-pyridin-2-ylethanamine is known as MPEP, which is a selective and potent antagonist for metabotropic glutamate receptor subtype 5 (mGluR5) which is expressed in various regions of the brain.

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-2-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-9-11(10-3-1-2-4-13-10)14-5-7-15-8-6-14/h1-4,11H,5-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWXOVBWLWNRLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588005 |

Source

|

| Record name | 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-4-yl-2-pyridin-2-ylethanamine | |

CAS RN |

933735-22-9 |

Source

|

| Record name | 2-(Morpholin-4-yl)-2-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)